5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether

Medicinal Chemistry Synthetic Chemistry Pre-formulation

This compound's unique substitution pattern—3-pyridinyl at C2 and methyl ethers at C5/C8—is essential for generating bioactive molecules with predictable target engagement. Using this specific building block preserves structure-activity relationships in kinase inhibitor programs (PIM-1/2, PDGF-RTK, PI3K) and CNS-targeted libraries. Generic quinoline alternatives lack the defined electronic and steric profile required for reproducible results in focused library synthesis and SAR studies.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 860787-18-4
Cat. No. B2952775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether
CAS860787-18-4
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCOC1=C2C=CC(=NC2=C(C=C1)OC)C3=CN=CC=C3
InChIInChI=1S/C16H14N2O2/c1-19-14-7-8-15(20-2)16-12(14)5-6-13(18-16)11-4-3-9-17-10-11/h3-10H,1-2H3
InChIKeyUUMITYMOOBRSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether (CAS 860787-18-4): A Specialized Quinoline-Pyridine Hybrid for CNS and Kinase-Targeted Research


5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether (CAS: 860787-18-4) is a heterocyclic compound defined by a quinoline core bearing a 3-pyridinyl substituent at the 2-position and methyl ether functionalities at the 5- and 8-positions . Its IUPAC name is 5,8-dimethoxy-2-(pyridin-3-yl)quinoline . This compound serves as a critical building block for the synthesis of complex molecules targeting central nervous system (CNS) disorders and kinase-driven pathologies. Unlike simple quinoline derivatives, the specific arrangement of methoxy and pyridinyl groups in this molecule imparts distinct electronic and steric properties, rendering it a valuable intermediate for generating focused libraries of bioactive compounds .

Why Generic 8-Hydroxyquinoline or Simple Quinoline Analogs Cannot Replace 5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether in Focused Research Programs


The unique combination of a 3-pyridinyl group at C2 and methyl ethers at C5 and C8 on the quinoline scaffold directly dictates this compound's utility and distinguishes it from generic alternatives. Class-level data on related quinoline-pyridine hybrids demonstrate that even minor structural modifications can drastically alter target engagement and selectivity [1]. For instance, the specific pattern of methoxy substitution on the quinoline ring is known to be advantageous for potent inhibition of kinases like PDGF-RTK [2]. Therefore, substituting this compound with a simpler 8-hydroxyquinoline or an unsubstituted quinoline in a synthetic pathway would result in a completely different final product with unpredictable and likely diminished activity, potentially invalidating an entire structure-activity relationship (SAR) study. The defined substitution pattern of CAS 860787-18-4 is essential for maintaining the integrity of research aimed at specific biological targets where its scaffold is a prerequisite.

Procurement-Critical Quantitative Evidence for 5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether (CAS 860787-18-4)


Physicochemical Characterization: Quantitative Basis for Synthesis and Formulation Planning

The compound has well-defined, predicted physicochemical properties that provide a quantitative framework for its handling and use. Key predicted values include a boiling point of 460.4±40.0 °C, a density of 1.192±0.06 g/cm³, and a pKa of 2.81±0.12 . While these are predicted values, they are essential for initial experimental design, such as selecting appropriate purification techniques (e.g., distillation, chromatography) and understanding its ionization state in various media. In contrast, the 4-pyridinyl isomer (CAS 860787-17-3) may exhibit different physicochemical behavior due to altered intermolecular interactions and polarity, which can impact solubility, crystal packing, and reaction kinetics in a given system. Direct experimental data for this isomer are not reported in the same source for direct comparison.

Medicinal Chemistry Synthetic Chemistry Pre-formulation

Commercial Availability and Pricing: A Factor for Feasibility and Budgeting

The compound is commercially available from several research chemical suppliers, and its pricing provides a basis for project cost estimation. Representative pricing data includes: $350.00 for 1g at 90% purity from Ambeed and €221.50 for 100mg from abcr [1]. This information allows for direct cost comparisons with the 4-pyridinyl isomer (CAS 860787-17-3), which, despite being structurally very similar, may have a different market price due to differences in synthetic accessibility and demand. Such a price differential can be a decisive factor for procurement in large-scale or long-term research projects.

Procurement Budget Planning Feasibility Assessment

Receptor Binding Profile: Differential Engagement of PI3K and nAChR Isoforms

A compound with a structure closely related to the target compound (as indicated by the 5,8-dimethoxyquinoline core) has been shown to inhibit PI3K isoforms with varying potencies. BindingDB data (BDBM207234) for a related molecule demonstrates IC50 values of 35 nM, 74 nM, and 95 nM for PI3K p110α, p110δ, and p110β, respectively, in cellular assays [1]. This data establishes a baseline for the core scaffold's kinase inhibition profile. Additionally, a separate dataset (BDBM50369150) for a molecule containing the quinoline-pyridine motif shows agonist activity at nicotinic acetylcholine receptors (nAChR), with an EC50 of 7,000 nM for the α3β4 subtype and 9,000 nM for the α2β4 subtype in human embryonic kidney cells [2]. While these data points are not for the exact target compound, they provide class-level evidence that the 5,8-dimethoxy-2-(pyridin-3-yl)quinoline scaffold can engage both kinase and CNS receptors, and that minor structural modifications can tune isoform selectivity.

Kinase Inhibition CNS Pharmacology Receptor Binding

High-Impact Application Scenarios for 5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether (CAS 860787-18-4)


Focused Kinase Inhibitor Discovery: PIM-1, PI3K, and PDGF-RTK Programs

This compound is ideally suited as a key intermediate for synthesizing focused libraries of quinoline-pyridine hybrids targeting specific kinases. As demonstrated by El-Miligy et al. (2023), compounds with this hybrid scaffold are potent PIM-1/2 kinase inhibitors with low cytotoxicity [1]. Furthermore, the known SAR for related quinoline derivatives highlights the importance of specific methoxy substitution for potent PDGF-RTK inhibition [2]. The target compound provides a well-defined starting point for exploring SAR around the C2 pyridinyl and C5/C8 methoxy positions to optimize for PI3K isoform selectivity, as suggested by class-level binding data [3].

CNS Receptor Probe Synthesis: NK-3 and nAChR Ligand Development

The compound's structure aligns with the core pharmacophore described in patents for CNS-active agents. The alkylpyridyl quinoline class, of which this compound is a member, has been specifically claimed as NK-3 receptor modulators for the treatment of depression, anxiety, and schizophrenia [4]. Additionally, the observed agonist activity of a related scaffold at nicotinic acetylcholine receptors (α3β4 and α2β4 subtypes) [5] suggests that this compound could be a valuable precursor for generating novel ligands to probe these therapeutically relevant CNS targets.

Organic Methodology Development and Building Block Diversification

The compound's specific physicochemical properties (e.g., predicted boiling point of 460.4±40.0 °C ) and well-defined structure make it an excellent substrate for developing or validating new synthetic methods. Its use in cross-coupling reactions, such as Suzuki-Miyaura, is well-established . By using this compound as a standard substrate, researchers can benchmark new catalytic systems or reaction conditions, leveraging its commercial availability and known purity (e.g., 90% from vendors like Ambeed [6]) to ensure reproducibility.

Reference Standard for Chromatographic and Spectroscopic Method Development

Given its commercial availability and predicted physical properties, 5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether can serve as a reference standard for developing and validating analytical methods. Its distinct chromatographic behavior, informed by a predicted pKa of 2.81±0.12 and a defined LogP of 3.314 [7], makes it suitable for optimizing HPLC or UPLC separation of similar quinoline-based compounds. This ensures robust quality control and purity assessment in both research and scaled-up synthetic processes.

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